molecular formula C11H18N2O4 B3374394 1-(Morpholine-4-carbonyl)piperidine-4-carboxylic acid CAS No. 1018574-31-6

1-(Morpholine-4-carbonyl)piperidine-4-carboxylic acid

Cat. No.: B3374394
CAS No.: 1018574-31-6
M. Wt: 242.27 g/mol
InChI Key: QNKWXBMICUVJEY-UHFFFAOYSA-N
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Description

1-(Morpholine-4-carbonyl)piperidine-4-carboxylic acid is a chemical compound with significant applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a morpholine ring and a piperidine ring, both of which contribute to its chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Morpholine-4-carbonyl)piperidine-4-carboxylic acid can be synthesized through several synthetic routes. One common method involves the reaction of morpholine-4-carbonyl chloride with piperidine-4-carboxylic acid under controlled conditions. The reaction typically requires a suitable solvent, such as dichloromethane, and a base, such as triethylamine, to neutralize the by-products.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps, such as recrystallization or chromatography, to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: 1-(Morpholine-4-carbonyl)piperidine-4-carboxylic acid can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce amines.

Scientific Research Applications

1-(Morpholine-4-carbonyl)piperidine-4-carboxylic acid has a wide range of applications in scientific research:

  • Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: The compound can be used in the study of biological systems and as a potential inhibitor in biochemical assays.

  • Industry: The compound is used in the production of specialty chemicals and materials.

Comparison with Similar Compounds

1-(Morpholine-4-carbonyl)piperidine-4-carboxylic acid can be compared with other similar compounds, such as:

  • Morpholine-4-carbonyl chloride: This compound shares the morpholine ring but lacks the piperidine ring.

  • Piperidine-4-carboxylic acid: This compound has the piperidine ring but lacks the morpholine ring.

  • Other morpholine derivatives: These compounds may have different substituents on the morpholine ring, leading to variations in their properties and reactivity.

The uniqueness of this compound lies in its combination of both morpholine and piperidine rings, which provides it with distinct chemical and biological properties.

Properties

IUPAC Name

1-(morpholine-4-carbonyl)piperidine-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2O4/c14-10(15)9-1-3-12(4-2-9)11(16)13-5-7-17-8-6-13/h9H,1-8H2,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNKWXBMICUVJEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)O)C(=O)N2CCOCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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